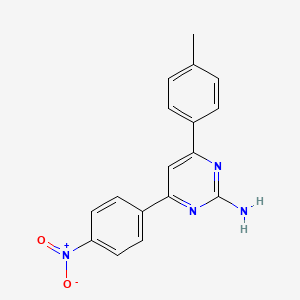
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine, or 4-(2H-1,3-BDPA) for short, is a synthetic pyrimidine derivative that has been used in various scientific research applications in recent years. It is a nitrogen-containing heterocyclic compound that has been studied for its potential use in medicinal chemistry and drug discovery. This molecule can be synthesized in the laboratory through a variety of methods, and it has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
4-(2H-1,3-BDPA) has been studied for its potential use in medicinal chemistry and drug discovery. The compound has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. It has also been studied for its potential use in cancer therapy. In addition, 4-(2H-1,3-BDPA) has been used in the synthesis of various other compounds, such as small-molecule inhibitors of protein kinases and histone deacetylase inhibitors.
Mécanisme D'action
The exact mechanism of action of 4-(2H-1,3-BDPA) is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases, which are involved in the regulation of gene expression. In addition, 4-(2H-1,3-BDPA) has been shown to interact with certain receptors in the body, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2H-1,3-BDPA) have not been extensively studied. However, the compound has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. In addition, it has been shown to have an inhibitory effect on protein kinases and histone deacetylases, which are involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2H-1,3-BDPA) in laboratory experiments has several advantages. It is a relatively simple molecule to synthesize, and it is relatively stable in aqueous solutions. In addition, it has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. However, there are also some limitations to using 4-(2H-1,3-BDPA) in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in organic solvents.
Orientations Futures
There are several potential future directions for the use of 4-(2H-1,3-BDPA). One potential direction is to further investigate its potential use in cancer therapy. In addition, further research could be done to explore its potential use as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases. Finally, further research could be done to explore its potential use in the synthesis of other compounds, such as small-molecule inhibitors of protein kinases and histone deacetylase inhibitors.
Méthodes De Synthèse
4-(2H-1,3-BDPA) can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-nitrophenol and 2H-1,3-benzodioxole in the presence of an acid catalyst. This reaction produces a mixture of the desired product and byproducts, which can be further purified by column chromatography. Other methods of synthesis include the reaction of 4-nitrophenol with 2H-1,3-benzodioxole in the presence of a base catalyst, and the reaction of 2H-1,3-benzodioxole with 4-nitrophenol in the presence of a Lewis acid.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c18-17-19-13(10-1-4-12(5-2-10)21(22)23)8-14(20-17)11-3-6-15-16(7-11)25-9-24-15/h1-8H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCXRJASSLCFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














